molecular formula C12H11FN2O B8715730 1-(6-Fluoro-pyridin-3-yl)-4-oxo-cyclohexanecarbonitrile

1-(6-Fluoro-pyridin-3-yl)-4-oxo-cyclohexanecarbonitrile

Cat. No.: B8715730
M. Wt: 218.23 g/mol
InChI Key: OFMHJYKLFFRNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Fluoro-pyridin-3-yl)-4-oxo-cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C12H11FN2O and its molecular weight is 218.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

1-(6-fluoropyridin-3-yl)-4-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C12H11FN2O/c13-11-2-1-9(7-15-11)12(8-14)5-3-10(16)4-6-12/h1-2,7H,3-6H2

InChI Key

OFMHJYKLFFRNFH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CN=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-Cyano-5-(6-fluoro-pyridin-3-yl)-2-hydroxy-cyclohex-1-enecarboxylic acid methyl ester (32 g crude, 0.11 mmol) in DMSO (110 mL) was added NaCl (7.78 g, 0.133 mol) and water (6.5 mL). The reaction mixture was heated at 160° C. for 3 h. It was cooled to room temperature and poured into water (300 mL). The aqueous layer was extracted with EtOAc (3×200 mL). The combined organic layer was washed with brine (300 mL), dried over sodium sulphate, filtered and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluting with a gradient elution of between 10-25% EtOAc in petroleum ether) to give the title compound (12 g, 50% over two steps). 1H NMR (CDCl3 400 MHz): ppm 8.34 (d, J=2.4 Hz, 1H), 7.95-7.82 (m, 1H), 7.00-6.92 (m, 1H), 2.95-2.87 (m, 2H), 2.60-2.2. (m, 2H), 2.50-2.40 (m, 2H), 2.28-2.20 (m, 2H).
Name
5-Cyano-5-(6-fluoro-pyridin-3-yl)-2-hydroxy-cyclohex-1-enecarboxylic acid methyl ester
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
7.78 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
50%

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